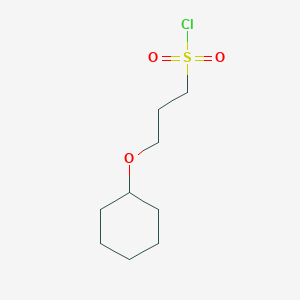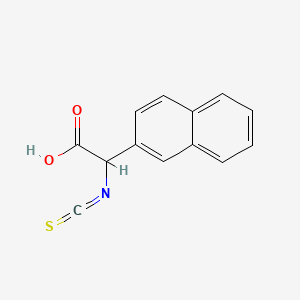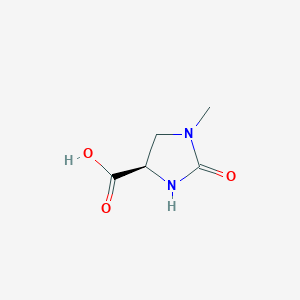
1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and an aldehyde group at the 5-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone precursor. The process can be summarized as follows:
Formation of Hydrazone: The initial step involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown potential as anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde is not fully elucidated. studies suggest that its biological activity may involve the inhibition of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde: This compound has fluorine atoms at different positions on the phenyl ring, which may affect its chemical reactivity and biological activity.
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound contains an amino group and a carbonitrile group, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6F2N2O |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)10(5-7)14-8(6-15)3-4-13-14/h1-6H |
Clé InChI |
VSWUGTXMAKEEIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N2C(=CC=N2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)

![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)



